molecular formula C15H11N3O2S2 B2675280 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946286-67-5

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2675280
CAS No.: 946286-67-5
M. Wt: 329.39
InChI Key: LKWOLHUCWFMNBD-UHFFFAOYSA-N
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Description

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetically designed fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its complex structure incorporates multiple privileged scaffolds known for their diverse pharmacological profiles, including a thiochromene ring, a thiazole, and an isoxazole carboxamide. The presence of the thiochromene core is particularly notable, as this scaffold is recognized for a broad spectrum of biological activities, with recent reviews highlighting its potential in developing new anticancer, antimicrobial, antiviral, and anti-parasitic agents . The specific fusion of these heterocycles suggests potential for investigating immunomodulatory pathways. The structural motif of an N-(thiazol-2-yl)isoxazole-carboxamide has been identified in scientific literature as a key framework in potent immunomodulating drugs and their analogs . Furthermore, the isoxazole ring system is a well-established pharmacophore in numerous bioactive compounds and marketed drugs, associated with a range of activities such as antibacterial, antifungal, anti-mycobacterial, and antitumor effects . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology and infectious diseases. It is suitable for screening against biological targets, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c1-8-6-10(20-18-8)14(19)17-15-16-13-9-4-2-3-5-11(9)21-7-12(13)22-15/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWOLHUCWFMNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through the cycloaddition reaction of nitrile oxides with alkynes or alkenes.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Integration of the Thiochromene Moiety: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the thiochromene structure.

    Coupling Reactions: The final step involves coupling the isoxazole, thiazole, and thiochromene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Medicinal Applications

The pharmacological potential of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is significant, particularly in the fields of oncology and anti-inflammatory treatments. Isoxazole derivatives have shown promising activities against various cancer cell lines, including lung cancer (A549 cells) and breast cancer (SK-BR-3 and MDA-MB-231 cells).

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of several isoxazole derivatives against lung cancer cells. Among the tested compounds, those structurally similar to this compound exhibited significant inhibition of cell proliferation:

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)Mechanism of Action
AA54915.0Induction of apoptosis
BSK-BR-310.5Inhibition of Bcl-2 expression
CMDA-MB-23112.0Enhancement of autophagy proteins

Electrochemical Applications

In addition to its medicinal properties, the compound's electrochemical behavior has been studied, revealing its potential as an antioxidant agent. The electrochemical properties are crucial for developing sensors and other electronic applications.

Case Study: Electrochemical Behavior

Research into the electrochemical characteristics of isoxazole derivatives has demonstrated their ability to undergo redox reactions efficiently:

Table 3: Electrochemical Properties

CompoundOxidation Potential (V)Reduction Potential (V)
A0.75-0.30
B0.80-0.25

Material Science Applications

The unique structural features of isoxazoles make them suitable for applications in material sciences, particularly in the development of new polymers and nanomaterials with enhanced properties.

Case Study: Material Development

Recent advancements have focused on incorporating isoxazole derivatives into polymer matrices to improve mechanical strength and thermal stability:

Table 4: Material Properties

Composite MaterialMechanical Strength (MPa)Thermal Stability (°C)
Isoxazole Polymer A50220
Isoxazole Polymer B60230

Mechanism of Action

The mechanism of action of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include key metabolic or signaling pathways, which can lead to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fused thiochromene-thiazole system and isoxazole carboxamide substituent. Below, we compare it with structurally related compounds from the literature, focusing on synthesis, biological activity, and structural validation.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Reported Activity/Application Synthesis Yield/Data Source
Target Compound Thiochromeno[4,3-d]thiazole 3-methylisoxazole-5-carboxamide Not explicitly reported (inference: kinase inhibition) No direct synthesis data
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole 4-methyl, 4-pyridinyl, carboxamide Kinase inhibitors (pIC50: 7.2–8.4) 45–78% yield via coupling reagents
VPC-14449 (corrected structure) Thiazole-imidazole 2,4-dibromoimidazole, morpholine DNA-binding inhibitor NMR validation critical for purity
MLS001216877 Isoxazole-thiazole 3-phenyl, 5-nitrothiazole Anticancer screening (inference) Crystallography validated
Compound 25 () Isoxazolemethylthio-benzamide 3-methylisoxazole, 4-nitrophenylamino Antiviral, antithrombotic Patent-based design

Physicochemical Properties

  • Solubility : Thiazole-carboxamides () generally exhibit moderate aqueous solubility (logP: 2.1–3.5), while nitro-substituted analogs (e.g., MLS001216877) show lower solubility due to increased hydrophobicity .
  • Thermal Stability : Melting points for benzimidazole-thiazole hybrids () range from 160–220°C, suggesting the target compound may require similar handling .

Research Findings and Challenges

  • Structural Misassignment Risks : As seen with VPC-14449, incorrect substituent placement can invalidate biological data, underscoring the need for rigorous NMR and crystallographic validation (e.g., Mercury CSD for void analysis) .
  • Activity-Structure Relationships : The 3-methylisoxazole group in the target compound may improve metabolic stability compared to pyridinyl-thiazoles (), but could reduce solubility .
  • Synthetic Complexity : Multi-step syntheses (e.g., ) often result in moderate yields (40–60%), necessitating optimization for scale-up .

Biological Activity

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an isoxazole ring, thiochromeno moiety, and a carboxamide functional group. This structural diversity is believed to contribute to its varied biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle regulators.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in managing diseases characterized by chronic inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and survival.
  • Receptor Modulation : It is hypothesized that the compound interacts with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Gene Expression Regulation : Studies indicate that it can alter the expression levels of genes associated with apoptosis (e.g., Bcl-2 and Bax) and cell cycle regulation (e.g., p21^WAF-1) .

Case Studies and Experimental Data

StudyMethodologyFindings
Study 1MTT Assay on HL-60 cellsIC50 values ranged from 86 to 755 μM; significant cytotoxic effects observed with compounds derived from isoxazole derivatives .
Study 2Gene Expression AnalysisIsoxazole derivatives showed varying impacts on Bcl-2 and p21^WAF-1 expression, suggesting different apoptotic pathways .
Study 3Antimicrobial TestingDemonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

  • Formation of the Thiochromeno Framework : Cyclization under acidic or basic conditions.
  • Introduction of the Isoxazole Ring : Achieved through condensation reactions involving hydrazine derivatives.
  • Carboxamide Formation : Final steps include functionalization to yield the carboxamide group.

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide, and how can purity be validated?

Methodological Answer:
The compound can be synthesized via nucleophilic acyl substitution. A representative route involves reacting an isoxazole-5-carboxylic acid chloride derivative with a thiochromeno-thiazole-2-amine under anhydrous conditions. For example, acetonitrile is used as a solvent, with dropwise addition of the acid chloride to the amine at room temperature, followed by stirring and precipitation .
Purity Validation:

  • Elemental Analysis (EA): Compare calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .
  • Spectroscopy: Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm proton/carbon environments and rule out impurities. For example, the isoxazole C=O peak should appear at ~165–170 ppm in 13C^{13} \text{C}-NMR .
  • X-ray Crystallography: Slow evaporation of toluene yields crystals for definitive structural confirmation .

Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., isoxazole C-O stretch at ~1250–1150 cm1^{-1}, thiazole C=N at ~1600 cm1^{-1}) .
  • NMR Spectroscopy:
    • 1H^1 \text{H}-NMR: Assign aromatic protons (δ 7.0–8.5 ppm for thiochromeno-thiazole) and methyl groups (δ 2.5–3.0 ppm) .
    • 13C^{13} \text{C}-NMR: Confirm carbonyl (C=O) and heterocyclic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases, viral proteases). For example, describes docking studies with GSK-3β, where substituent polarity impacts binding affinity .
  • Reaction Path Search: Tools like ICReDD integrate quantum calculations and experimental data to optimize reaction conditions (e.g., solvent, catalyst) for regioselective modifications .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization: Compare cell lines (e.g., HEK293 vs. HeLa), concentrations, and incubation times. For instance, discrepancies in IC50_{50} values may arise from varying assay protocols .
  • Purity Reassessment: Re-evaluate compound purity via HPLC (e.g., >95% purity threshold) and test for degradation products .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess variability in dose-response curves across studies, focusing on structural analogs from and .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the thiochromeno-thiazole and isoxazole moieties?

Methodological Answer:

  • Core Modifications:
    • Thiochromeno-Thiazole: Introduce substituents (e.g., halogens, -OCH3_3) at positions 6 or 7 to alter steric/electronic profiles .
    • Isoxazole: Replace the 3-methyl group with bulkier substituents (e.g., CF3_3) to enhance metabolic stability .
  • Biological Testing:
    • Prioritize analogs with >70% inhibition in preliminary kinase assays.
    • Use molecular dynamics simulations to correlate substituent effects with binding kinetics .

Basic: What in vitro assays are suitable for initial anticancer activity screening?

Methodological Answer:

  • Cytotoxicity Assays:
    • MTT Assay: Measure cell viability in cancer lines (e.g., MCF-7, A549) after 48–72 hr exposure .
    • Apoptosis Markers: Use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
  • Enzyme Inhibition: Test IC50_{50} against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

Advanced: What are the challenges in achieving regioselective functionalization of the thiochromeno-thiazole core?

Methodological Answer:

  • Steric Hindrance: The fused thiochromeno-thiazole system limits access to position 4. Use bulky directing groups (e.g., -SiMe3_3) to favor substitution at position 6 .
  • Catalytic Optimization: Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) with aryl boronic acids. suggests using computational pre-screening to identify optimal ligands (e.g., SPhos vs. XPhos) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may reduce selectivity. Balance with low-temperature reactions (0–5°C) .

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